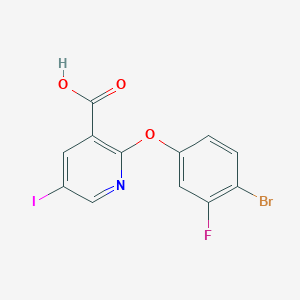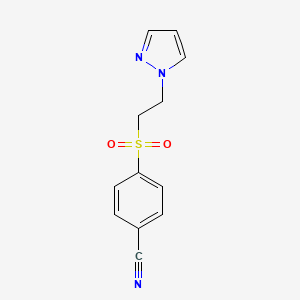
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is a complex organic compound that features a unique structure combining an isoquinoline moiety with a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which can be synthesized through the Bischler-Napieralski reaction. This involves cyclization of a β-phenylethylamine derivative with a suitable acid chloride. The resulting isoquinoline is then functionalized to introduce the hydroxy and oxo groups.
The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where a methyl-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves coupling the functionalized isoquinoline with the benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-oxo-1H-isoquinolin-2-yl)acetamide: Another isoquinoline derivative with potential pharmaceutical applications.
4-methylbenzoic acid: A simpler benzoic acid derivative used in various chemical syntheses.
Uniqueness
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is unique due to its combination of an isoquinoline core with a functionalized benzoic acid moiety
Propriétés
Formule moléculaire |
C17H13NO4 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
3-(7-hydroxy-1-oxoisoquinolin-2-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H13NO4/c1-10-2-3-12(17(21)22)8-15(10)18-7-6-11-4-5-13(19)9-14(11)16(18)20/h2-9,19H,1H3,(H,21,22) |
Clé InChI |
YAUMUXWOUZDDEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Benzoylphenyl)ethyl]acetamide](/img/structure/B8346821.png)




![3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8346864.png)







